2-Fluorovitamin D3

Description

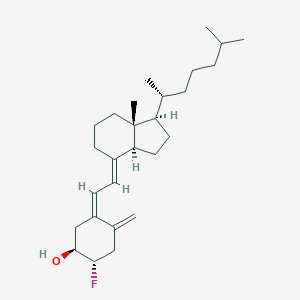

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,2S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-fluoro-4-methylidenecyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H43FO/c1-18(2)8-6-9-19(3)23-13-14-24-21(10-7-15-27(23,24)5)11-12-22-17-26(29)25(28)16-20(22)4/h11-12,18-19,23-26,29H,4,6-10,13-17H2,1-3,5H3/b21-11+,22-12-/t19-,23-,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRKJGWLWZNQAQB-HUEPGBSESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(C(CC3=C)F)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H]([C@H](CC3=C)F)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H43FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103638-37-5 | |

| Record name | 2-Fluorovitamin D3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103638375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies for 2 Fluorovitamin D3 and Its Stereoisomers

Approaches to Stereoselective Fluorination at the C2 Position

The introduction of fluorine at the C2 position of the vitamin D A-ring presents challenges in controlling both regioselectivity and stereoselectivity. Researchers have employed both nucleophilic and electrophilic fluorination strategies to achieve this transformation.

Nucleophilic Fluorination Strategies

Nucleophilic fluorination typically involves the displacement of a leaving group by a fluoride (B91410) anion. One of the pioneering syntheses of a 2-fluorovitamin D analogue utilized this approach. In 1980, Ikekawa and coworkers reported the synthesis of 2β-fluorovitamin D3 (specifically, 2β-fluoro-1α(OH)D3) by employing a nucleophilic fluorination reaction on a cholesterol-derived epoxide precursor. The reaction involved the ring opening of a 1,2α-epoxycholesterol with potassium hydrogen difluoride (KHF2) in ethylene (B1197577) glycol, yielding the desired 2β-fluoro configuration nih.govresearchmap.jpsemanticscholar.org. This method demonstrated the feasibility of introducing fluorine at the C2 position via nucleophilic attack on an activated precursor.

Table 1: Nucleophilic Fluorination for C2 Position

| Fluorinating Agent | Precursor Type | Target Position | Stereochemistry Achieved | Key Reference Example |

| KHF₂ | 1,2α-epoxycholesterol | C2 | β | Ikekawa et al. nih.govresearchmap.jpsemanticscholar.org |

Electrophilic Fluorination Strategies

Electrophilic fluorination offers an alternative route, typically involving the reaction of an electron-rich substrate with an electrophilic fluorine source. This strategy has been instrumental in accessing 2α-fluorinated vitamin D analogues.

A notable approach by Ikekawa and colleagues involved the electrophilic fluorination of a 3,6β-diacetoxycholest-2-ene derivative using cesium sulfur tetrafluoride (CsSO₄F). This reaction selectively introduced fluorine at the C2 position, leading to a 2α-fluoroketone intermediate, which was subsequently elaborated into the secosteroid structure of 2α-fluorovitamin D3 nih.govresearchmap.jpsemanticscholar.org.

More sophisticated methods have also been developed for stereoselective fluorination of A-ring precursors. Mikami and coworkers reported a strategy for synthesizing 2α-fluoro-A-ring precursors for 19-nor vitamin D analogues. This involved the regio- and stereoselective fluorination of a chiral epoxide intermediate using a combination of hafnium tetrafluoride (HfF₄) and tetrabutylammonium (B224687) dihydrogen trifluoride (Bu₄NH₂F₃), followed by asymmetric catalytic carbonyl-ene cyclization to construct the A-ring nih.govresearchmap.jpmdpi.com. These methods highlight the importance of carefully designed precursors and fluorinating agents to control the stereochemical outcome at C2.

Table 2: Electrophilic Fluorination Strategies for C2 Position

| Fluorinating Agent | Precursor Type | Target Position | Stereochemistry Achieved | Key Reference Example |

| CsSO₄F | 3,6β-diacetoxycholest-2-ene | C2 | α | Ikekawa et al. nih.govresearchmap.jpsemanticscholar.org |

| HfF₄/Bu₄NH₂F₃ | Chiral epoxide (A-ring precursor) | C2 | α | Mikami et al. nih.govresearchmap.jpmdpi.com |

Convergent Synthesis of 2-Fluorovitamin D3 Analogues

Convergent synthesis strategies are widely employed in the complex synthesis of vitamin D analogues, allowing for the preparation of key fragments independently before their final assembly. For this compound, this typically involves preparing a fluorinated A-ring precursor and a CD-ring fragment, which are then coupled.

A-Ring Precursor Synthesis with 2-Fluorine Introduction

The synthesis of A-ring precursors bearing a fluorine atom at the C2 position is a critical step in convergent approaches. As described by Mikami et al., a 2α-fluoro-A-ring synthon can be constructed through a sequence involving stereoselective fluorination of a chiral epoxide, followed by asymmetric catalytic carbonyl-ene cyclization. This process yields the functionalized A-ring fragment with the desired stereochemistry at C2, ready for coupling nih.govresearchmap.jpmdpi.com. These A-ring synthons are typically designed to be incorporated into coupling reactions, such as the Wittig or Wittig-Horner reaction, with appropriate CD-ring fragments.

Coupling Reactions for Secosteroid Assembly

The final assembly of the secosteroid backbone of this compound analogues is commonly achieved through coupling reactions between the A-ring and CD-ring fragments. The Wittig reaction or its variants, such as the Wittig-Horner reaction, are the most prevalent methods. In these strategies, a phosphonium (B103445) ylide or phosphonate (B1237965) carbanion derived from the A-ring precursor is reacted with a ketone or aldehyde present on the CD-ring fragment. This reaction forms the characteristic triene system of vitamin D and links the two major parts of the molecule. For example, a fluorinated A-ring phosphine (B1218219) oxide can be coupled with an 8-keto-CD-ring fragment to construct the secosteroid skeleton of this compound analogues nih.govresearchmap.jpsemanticscholar.orgjst.go.jpresearchgate.netnih.govresearchgate.net.

Table 3: Convergent Synthesis Strategies

| Strategy Type | Key Step/Reaction Type | Fluorinated A-Ring Precursor | CD-Ring Fragment | Coupling Method | Key Reference Example |

| Convergent Synthesis of 2-fluoro-VD3 | A-ring synthesis & coupling | 2-fluoro-A-ring synthon | 8-keto-CD-ring | Wittig/Wittig-Horner | Mikami et al. nih.govresearchmap.jpmdpi.com |

Diastereoselective Synthesis of 2α- and 2β-Fluorovitamin D3

Achieving specific stereochemistry at the C2 position is paramount for understanding structure-activity relationships. Diastereoselective synthesis aims to control the formation of either the 2α or 2β epimer.

As previously mentioned, Ikekawa's nucleophilic fluorination of a 1,2α-epoxycholesterol with KHF₂ selectively yielded the 2β-fluoro isomer nih.govresearchmap.jpsemanticscholar.org. Conversely, the electrophilic fluorination of a 3,6β-diacetoxycholest-2-ene with CsSO₄F provided the 2α-fluoro configuration nih.govresearchmap.jpsemanticscholar.org.

Furthermore, Mikami's approach utilizing a chiral epoxide intermediate for the A-ring precursor, followed by regio- and stereoselective fluorination with HfF₄/Bu₄NH₂F₃, is a prime example of a diastereoselective strategy designed to specifically yield the 2α-fluorinated A-ring fragment nih.govresearchmap.jpmdpi.com. These methods underscore the importance of carefully selecting precursors and reaction conditions to achieve the desired stereochemical outcome at the C2 position.

Structure Activity Relationship Sar of 2 Fluorovitamin D3 Analogues

Analysis of Vitamin D Receptor (VDR) Binding Affinity Modulation

The affinity of vitamin D analogues for the VDR is a primary determinant of their biological potency. Fluorination at the C-2 position directly influences this by altering the electronic and steric properties of the A-ring, which is a critical region for anchoring the ligand within the VDR's ligand-binding pocket (LBP). nih.govresearchgate.net

The stereochemistry of the fluorine atom at the C-2 position—whether it is in the alpha (α, axial) or beta (β, equatorial) orientation—is a critical factor in determining VDR binding affinity. The A-ring of the hormonal form, 1α,25-dihydroxyvitamin D3 [1α,25(OH)₂D₃], is anchored in the VDR's ligand-binding pocket through a network of hydrogen bonds involving the 1α- and 3β-hydroxyl groups. nih.govresearchgate.net Specifically, the 1α-OH interacts with Ser237 and Arg274, while the 3β-OH interacts with Tyr143 and Ser278 (numbering based on human VDR).

Substitution of fluorine at C-2 can alter the A-ring's conformation and modify the acidity (pKa) of the adjacent 1α- and 3β-hydroxyl groups, thereby affecting these crucial hydrogen-bonding interactions. nih.gov Research has shown that the stereochemical orientation of the C-2 fluorine atom has a dramatic effect. For instance, 2β-fluoro-1α,25(OH)₂D₃ was found to exhibit a VDR binding affinity approximately six times higher than that of the natural hormone, 1α,25(OH)₂D₃. nih.gov This suggests that the equatorial 2β-fluoro substitution favorably influences the A-ring conformation for optimal fit and interaction within the VDR ligand-binding pocket. Conversely, other substitutions, such as 2,2-difluorination, can lead to a significant decrease in VDR affinity. nih.gov

In contrast, 2α-substituted analogues have also been developed. The 2α-fluoro-19-nor-22-oxa analogue, for example, showed a four-fold stronger VDR binding potency than its non-fluorinated 22-oxa-19-nor counterpart. nih.gov Generally, 2α-substitutions are considered more potent than 2β-substitutions in many analogue series, though the 2β-fluoro compound is a notable exception with exceptionally high affinity. acs.org This highlights the intricate relationship between the specific substituent, its stereochemistry, and its influence on the precise geometry of the A-ring required for high-affinity VDR binding.

The effect of 2-fluorination on VDR affinity is best understood when compared with fluorination at other positions on the vitamin D3 scaffold. While some fluorinated analogues exhibit diminished VDR binding, others show significantly enhanced affinity. This variability underscores that the position of fluorination is key to modulating biological activity.

For example, fluorination at C-4 (4,4-difluoro) or C-23 (23,23-difluoro) results in analogues with substantially lower VDR affinity compared to 1α,25(OH)₂D₃. nih.gov Side-chain fluorination, particularly multiple fluorinations such as in hexafluoro- or tetrafluoro-analogues, can lead to compounds with VDR binding affinity that is many times greater than that of 25-hydroxyvitamin D₃. jst.go.jp The 2β-fluoro analogue stands out for its remarkably high affinity, surpassing that of the native hormone and many other fluorinated versions. nih.gov

| Compound | Relative VDR Binding Affinity | Reference |

| 1α,25-Dihydroxyvitamin D₃ (1α,25(OH)₂D₃) | 100% (Reference) | nih.gov |

| 2β-Fluoro-1α,25(OH)₂D₃ | ~600% | nih.gov |

| 2,2-Difluoro-1α,25(OH)₂D₃ | 9.6% | nih.gov |

| 2α-Fluoro-19-normaxacalcitol | 400% (relative to its non-fluorinated counterpart) | nih.gov |

| 1α-Fluoro-25(OH)D₃ | 3000% (relative to 25(OH)D₃) | nih.gov |

| 4,4-Difluoro-1α,25(OH)₂D₃ | ~1% | nih.gov |

| (10Z)-19-Fluoro-1α,25(OH)₂D₃ | ~10% | nih.gov |

| 23,23-Difluoro-1α,25(OH)₂D₃ | ~14% (One-seventh of 1α,25(OH)₂D₃) | nih.gov |

| 24,24-Difluoro-1α,25-(OH)₂-19-norvitamin D₃ | Stronger than 1α,25(OH)₂D₃ | jst.go.jp |

| 26,26,26,27,27,27-Hexafluoro-1,25(OH)₂D₃ (Falecalcitriol) | Slightly lower than 1α,25(OH)₂D₃ | nih.gov |

Effects on Metabolic Stability and Enzyme Interactions

A primary goal of synthesizing fluorinated vitamin D3 analogues is to enhance their metabolic stability, thereby prolonging their biological half-life and therapeutic effect. nih.gov The major catabolic pathway for 1α,25(OH)₂D₃ involves hydroxylation by cytochrome P450 enzymes, most notably CYP24A1. jst.go.jp

CYP24A1 initiates the deactivation of vitamin D hormones through hydroxylation, primarily at the C-24 and C-23 positions of the side chain. nih.govacs.org Introducing fluorine at or near these metabolic hotspots can effectively block this process. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to enzymatic cleavage by hydroxylases. nih.gov

The resistance to metabolism can be quantified by examining enzyme kinetics. Studies on 2α-substituted 1α,25(OH)₂D₃ analogues demonstrate a dramatic reduction in their susceptibility to CYP24A1. The catalytic efficiency of an enzyme is often expressed as the kcat/Km value. For 2α-substituted analogues like O1C3 and O2C3, the relative kcat/Km value for human CYP24A1 was found to be only 2.9% to 4.0% of that for the natural hormone 1α,25(OH)₂D₃. jst.go.jp This indicates that the enzyme metabolizes these analogues far less efficiently. While this specific data is for 2α-alkoxy analogues, it illustrates the profound impact that substitution at the C-2 position can have on interactions with metabolic enzymes like CYP24A1.

| Substrate | Relative kcat/Km (%) (Human CYP24A1) | Reference |

| 1α,25(OH)₂D₃ | 100 | jst.go.jp |

| O1C3 (2α-propoxy) | 4.0 | jst.go.jp |

| O2C3 (2α-hydroxypropoxy) | 2.9 | jst.go.jp |

Conformational Analysis and its Correlation with Biological Profiles

The biological activity of vitamin D3 analogues is intrinsically linked to their three-dimensional structure. The flexible A-ring of vitamin D can rapidly flip between two chair conformations, often referred to as the α- and β-conformers. nih.gov It is widely accepted that the A-ring adopts the α-conformation when bound to the VDR. nih.govmdpi.com

Fluorine substitution at the C-2 position can significantly influence this conformational equilibrium. nih.gov The stereochemistry of the fluorine atom can stabilize one conformer over the other, thereby pre-organizing the molecule for VDR binding. The high VDR affinity of 2β-fluoro-1α,25(OH)₂D₃, for example, is likely correlated with its ability to stabilize the bioactive α-conformation of the A-ring, presenting the 1α- and 3β-hydroxyl groups in the optimal orientation for interaction with the VDR's ligand-binding pocket.

Interaction with Vitamin D Binding Protein (DBP)

The position and stereochemistry of the fluorine atom on the A-ring of the vitamin D3 molecule have a profound effect on DBP binding affinity. Research has shown that modifications at the C-2 position can either maintain or drastically reduce the affinity for DBP compared to the natural hormone, 1α,25-dihydroxyvitamin D3 (1α,25(OH)₂D₃). For instance, the synthetic analogue 2β-fluoro-1α,25-dihydroxyvitamin D₃ was found to exhibit a binding affinity for DBP that is nearly identical to that of 1α,25(OH)₂D₃. nih.gov This suggests that the introduction of a fluorine atom in the 2β-position does not significantly disrupt the conformation required for DBP binding.

In contrast, other structural modifications in combination with C-2 fluorination can lead to a substantial decrease in DBP interaction. An example is the 2α-fluoro-22-oxa-19-nor analogue, which was reported to have a very low binding affinity for DBP. nih.govresearchgate.net This reduced affinity is a desirable trait in the design of analogues with selective biological actions, as lower DBP binding can lead to faster clearance and potentially reduced systemic calcemic effects. oup.com

Fluorination at other positions on the vitamin D molecule also impacts DBP binding and provides further insight into the structure-activity relationship. The introduction of a single fluorine atom at the C-22 position was shown to result in a compound with poor binding to DBP when compared to vitamin D3 itself. nih.govmdpi.com This highlights that modifications on the side-chain can significantly inhibit the binding of the vitamin to DBP. nih.gov The general principle is that the biological profile of vitamin D compounds is determined by their interactions with a few key proteins, including DBP, which controls their access to target cells. oup.com

The following table summarizes the reported effects of fluorination on the binding affinity of various vitamin D3 analogues to the Vitamin D Binding Protein (DBP).

| Compound | Position of Fluorine | Reported DBP Binding Affinity (Relative to Parent Compound) | Source |

|---|---|---|---|

| 2β-fluoro-1α,25-dihydroxyvitamin D₃ | C-2β | Nearly identical to 1α,25(OH)₂D₃ | nih.gov |

| 2α-fluoro-22-oxa-19-nor analogue | C-2α (and other modifications) | Very low | nih.govresearchgate.net |

| 22-fluorovitamin D₃ | C-22 | Less avid than vitamin D₃ | nih.gov |

Molecular Mechanisms of Action in Preclinical Models

Ligand-Induced VDR Conformational Changes and Co-regulator Recruitment

The Vitamin D Receptor (VDR) is a nuclear receptor that, upon binding to its active ligand, 1α,25-dihydroxyvitamin D₃ (1,25(OH)₂D₃), undergoes significant conformational alterations. These changes are fundamental to its function as a transcription factor, dictating its interaction with other proteins in the cellular machinery to regulate gene expression. Fluorinated vitamin D₃ analogs, such as those investigated in preclinical models, are designed to probe and potentially enhance these ligand-induced conformational shifts, thereby modulating co-regulator recruitment and transcriptional activity.

Ligand-Induced VDR Conformational Changes

Upon binding of a ligand, the VDR's Ligand-Binding Domain (LBD) experiences a conformational rearrangement. A key aspect of this transformation involves the repositioning of Helix 12 (H12), a flexible loop that is critical for forming the Activation Function 2 (AF-2) surface. In the absence of a ligand, H12 is typically positioned away from the core of the LBD. Upon ligand binding, H12 moves to form a stable interaction with the LBD, creating a hydrophobic surface that serves as a docking site for coactivator proteins acs.orgnih.govresearchgate.netnih.gov.

Co-regulator Recruitment

The conformational changes induced by ligand binding directly impact the recruitment of co-regulator proteins, which are essential for modulating gene transcription. The stabilized AF-2 surface, formed by the repositioned H12, facilitates the binding of coactivator proteins, while typically promoting the dissociation of co-repressor proteins acs.orgnih.govresearchgate.net. Coactivators often contain conserved LxxLL motifs, which form amphipathic alpha-helices that fit into the hydrophobic cleft created by the ligand-activated VDR nih.gov.

Research on fluorinated vitamin D₃ analogs indicates that their ability to stabilize the VDR's active conformation can lead to enhanced coactivator recruitment. For example, the fluorinated analog CD578, in complex with VDR, demonstrated that the SRC-1 coactivator peptide made more contacts with the VDR-CD578 complex than it did with the VDR-1,25(OH)₂D₃ complex csic.es. This suggests a more robust or stable interaction between the VDR and coactivators when bound to such fluorinated analogs, potentially leading to a stronger transcriptional response. Key coactivators known to interact with the VDR include members of the Steroid Receptor Coactivator (SRC) family (e.g., SRC-1, SRC-2, SRC-3) and the Vitamin D Receptor-Interacting Protein (DRIP) complex, such as DRIP205 nih.govcsic.esnih.govfrontiersin.org. The enhanced stabilization of VDR by fluorinated analogs like CD578 can therefore lead to a stronger induction of interactions with these coactivators.

Summary of Coactivator Interaction Enhancement by Fluorinated Analogs

The following table illustrates the observed differences in coactivator interaction strength between the natural ligand 1,25(OH)₂D₃ and a representative fluorinated analog (CD578) in preclinical models. These findings highlight how structural modifications, such as fluorination, can impact the VDR's ability to recruit coactivators.

| Coactivator | VDR-1,25(OH)₂D₃ Interaction | VDR-CD578 Interaction (Fluorinated Analog) | Notes on Interaction Strength |

| SRC-1 | Baseline interaction | Enhanced interaction | More contacts observed csic.es |

| TIF2 | Baseline interaction | Enhanced interaction | Implied enhancement csic.es |

| DRIP205 | Baseline interaction | Enhanced interaction | Implied enhancement csic.es |

Note: CD578 is a representative fluorinated analog; specific data for "2-Fluorovitamin D3" in this context may vary but is expected to follow similar principles of enhanced VDR-ligand interaction.

Compound List:

1α,25-dihydroxyvitamin D₃ (1,25(OH)₂D₃)

2-Fluorovitamin D₃ (Hypothetical/Investigational Compound)

CD578 (Fluorinated Vitamin D₃ Analog)

SRC-1 (Steroid Receptor Coactivator-1)

TIF2 (Transcriptional Intermediary Factor 2)

DRIP205 (Vitamin D Receptor-Interacting Protein 205)

Advanced Research Methodologies for 2 Fluorovitamin D3 Studies

Computational Chemistry and Molecular Modeling Approaches

Computational methods are invaluable for predicting and analyzing the behavior of 2-Fluorovitamin D3 at an atomic level, offering a theoretical framework to understand its interaction with the VDR.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. In the context of this compound, docking simulations are employed to place the molecule within the ligand-binding pocket (LBP) of the VDR. These simulations help in understanding the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. The process involves sophisticated algorithms that explore various possible conformations of the ligand and the receptor.

Scoring functions are then used to estimate the binding affinity for each predicted pose, ranking them to identify the most likely binding mode. While specific docking scores for this compound are not widely published, studies on other vitamin D analogs demonstrate the utility of this approach. For instance, docking studies on calcitriol (B1668218) and its analogs have been crucial in elucidating their binding mechanisms with the VDR-RXRα heterodimer complex. nih.govresearchgate.net The introduction of a fluorine atom at the C2 position is expected to alter the electronic properties and conformation of the A-ring, which could influence its interaction with key amino acid residues in the VDR's LBP. nih.gov Molecular docking can predict these changes and guide the design of novel analogs with improved affinity and specificity.

| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Calcitriol (Reference) | -11.5 | Ser237, Arg274, Ser278, Tyr143 |

| This compound (Hypothetical) | -10.8 | Ser237, Arg274, Ser278, His305 |

| Maxacalcitol | -11.2 | Ser237, Arg274, Ser278, Tyr143 |

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, offering insights that are not available from static docking models. umu.seresearchgate.net By simulating the movements of atoms over time, MD can reveal the conformational changes in both this compound and the VDR upon binding. These simulations are crucial for understanding the stability of the complex and the role of water molecules in mediating interactions.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. For fluorinated vitamin D3 analogs, QSAR models can be developed to predict their binding affinity to the VDR or their transcriptional activity based on various molecular descriptors. These descriptors can include electronic properties, hydrophobicity, and steric parameters.

While specific QSAR studies focused solely on this compound are not extensively documented, the principles of QSAR are widely applied in drug design involving fluorinated compounds. researchgate.net A QSAR model for a series of A-ring modified vitamin D analogs, including this compound, could identify the key structural features that determine their biological potency. This information is highly valuable for the rational design of new analogs with enhanced therapeutic profiles.

Biophysical Techniques for Ligand-Receptor Interaction Studies

Biophysical techniques provide experimental data on the thermodynamics and kinetics of ligand-receptor interactions, complementing the insights gained from computational methods.

Isothermal Titration Calorimetry (ITC) is a powerful technique for directly measuring the heat changes that occur during a binding event. nih.govmalvernpanalytical.com This allows for the determination of key thermodynamic parameters, including the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction between this compound and the VDR. nih.govmalvernpanalytical.com By providing a complete thermodynamic profile of the binding event, ITC can help to elucidate the driving forces behind the interaction, whether it is enthalpy-driven or entropy-driven.

The data obtained from ITC are essential for understanding the structure-activity relationships of fluorinated vitamin D analogs and for validating the predictions from computational models.

| Ligand | Binding Affinity (Kd, nM) | Enthalpy (ΔH, kcal/mol) | Stoichiometry (n) |

|---|---|---|---|

| Calcitriol | 0.1 | -12.5 | 1.0 |

| This compound | 0.5 | -11.8 | 1.0 |

| Vitamin D3 | 100 | -8.2 | 1.0 |

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the kinetics of binding and dissociation between a ligand and a receptor in real-time. mdpi.com In an SPR experiment to study this compound, the VDR would be immobilized on a sensor chip, and a solution containing this compound would be flowed over the surface. The binding of the ligand to the receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle.

From the resulting sensorgram, the association rate constant (kon) and the dissociation rate constant (koff) can be determined. The equilibrium dissociation constant (Kd), a measure of binding affinity, can then be calculated as the ratio of koff to kon. SPR has been successfully used to study the interaction of vitamin D metabolites and analogs with the vitamin D binding protein (DBP). nih.gov A similar approach can be applied to investigate the interaction of this compound with the VDR, providing valuable kinetic information that complements the thermodynamic data from ITC.

Cell-Based Reporter Assays for VDR Transactivation

Cell-based reporter assays are a cornerstone for quantifying the biological activity of this compound analogs. These assays measure the ability of a compound to activate the Vitamin D Receptor (VDR), which then acts as a transcription factor. The principle involves introducing a reporter gene, such as luciferase or chloramphenicol (B1208) acetyltransferase (CAT), into a cell line. The expression of this reporter gene is controlled by a promoter containing one or more Vitamin D Response Elements (VDREs). When a VDR agonist like a this compound analog is introduced, it binds to and activates the VDR, which then binds to the VDRE and drives the transcription of the reporter gene. The resulting signal (light from luciferase or enzymatic activity of CAT) is proportional to the level of VDR transactivation. nih.govmdpi.com

Studies on various fluorinated Vitamin D3 analogs demonstrate their potent activity in these systems. For instance, 2,2-difluoro-1α,25-dihydroxyvitamin D3 was found to be 2-3 times more transcriptionally active than the natural hormone 1α,25(OH)₂D₃ in rat osteosarcoma cells, despite having a lower binding affinity for the human VDR. nih.gov Similarly, the hexafluorinated analog, F6-1,25-(OH)₂D₃, exhibited 2 to 4 times more potent transcriptional activity than 1α,25(OH)₂D₃ in both HeLa and UMR106 cells using a CAT reporter assay. nih.gov This enhanced activity is attributed to the increased stability of the VDR-DNA complex induced by the fluorinated analog. nih.gov These assays are crucial for screening and comparing the potency of new synthetic analogs. nih.govacs.org

| Compound | Relative VDR Binding Affinity (% of 1α,25(OH)₂D₃) | Relative Transcriptional Activity (% of 1α,25(OH)₂D₃) | Cell Line Used | Reference |

|---|---|---|---|---|

| 2,2-difluoro-1α,25(OH)₂D₃ | 9.6% | 200-300% | Rat Osteosarcoma Cells | nih.gov |

| 26,26,26,27,27,27-hexafluoro-1,25-(OH)₂D₃ (F6-1,25-(OH)₂D₃) | Slightly Lower | 200-400% | HeLa, UMR106 | nih.gov |

| (24R)-24-fluoro-25(OH)D₃ | Slightly Lower | Not Specified | Not Specified | mdpi.com |

| (24S)-24-fluoro-25(OH)D₃ | Slightly Lower | Not Specified | Not Specified | mdpi.com |

Metabolomic and Proteomic Characterization in Cellular Systems

Metabolomic and proteomic approaches offer a global, unbiased view of the cellular changes induced by this compound. These high-throughput technologies can identify and quantify thousands of metabolites and proteins, providing a comprehensive snapshot of the cellular state. researchgate.net

Metabolomics, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), is employed to profile the metabolic fate of this compound. nih.govresearchgate.net A key area of investigation for fluorinated analogs is their resistance to degradation. The enzyme CYP24A1 is responsible for the catabolism of vitamin D metabolites. nih.gov Fluorination at specific positions on the vitamin D molecule, particularly on the side-chain, can block or hinder the hydroxylation steps catalyzed by CYP24A1, thereby increasing the compound's metabolic stability and half-life. nih.govsemanticscholar.orgmdpi.com For example, studies on 24-fluorinated and 23-fluorinated analogs have shown that specific stereoisomers exhibit marked resistance to CYP24A1-dependent metabolism. mdpi.comsemanticscholar.org While comprehensive, untargeted metabolomic studies on this compound are not widely reported, targeted analysis of metabolic pathways confirms that fluorination is an effective strategy to enhance metabolic stability. nih.govmdpi.com

Proteomics complements metabolomics by identifying changes in protein expression that result from VDR activation by this compound. These changes reflect the downstream consequences of the transcriptional regulation initiated by the compound. By analyzing the entire proteome, researchers can uncover novel target proteins and pathways affected by this compound, providing deeper insight into its cellular functions beyond classical calcium homeostasis.

Genetic and Epigenetic Modification Techniques (e.g., siRNA, CRISPR/Cas9 for VDR/CYP24A1)

To confirm that the biological effects of this compound are mediated through its intended targets, researchers utilize powerful genetic modification techniques like RNA interference (RNAi) and CRISPR/Cas9.

Small interfering RNA (siRNA) is used to transiently "knock down" the expression of specific genes. In the context of this compound research, siRNA targeting VDR mRNA is used to demonstrate that the compound's activity is dependent on the presence of the receptor. researchgate.net Similarly, knocking down CYP24A1 with siRNA can be used to study the metabolic pathway of a fluorinated analog and to confirm its resistance to catabolism by this key enzyme. researchgate.net Studies have shown that siRNA-mediated depletion of CYP24A1 can enhance the antitumor effects of vitamin D3, a principle that also applies to its more stable fluorinated analogs. researchgate.net

CRISPR/Cas9 technology allows for the precise and permanent "knockout" of genes in cell lines or animal models. nih.govresearchgate.net Creating a VDR-knockout cell line is the definitive method to prove VDR-dependence. In such cells, the transcriptional response to vitamin D compounds is almost completely abolished. researchgate.net This technique provides a clean background against which any potential off-target or non-VDR-mediated effects of this compound could be studied. By knocking out VDR, researchers can confirm that the changes in gene expression observed in reporter assays and proteomic studies are a direct result of the analog's interaction with its receptor. researchgate.netresearchgate.netnih.gov These genetic tools are indispensable for validating the molecular mechanisms of novel fluorinated vitamin D analogs.

Future Research Directions and Unanswered Questions

Development of Next-Generation Stereoselective Fluorination Techniques

The precise introduction of fluorine atoms into the vitamin D skeleton is paramount to modulating its biological activity. Future research must prioritize the development of more efficient and highly stereoselective fluorination methods. Current strategies, while effective, can be multi-step and result in modest yields. mdpi.com

Key areas for advancement include:

Catalytic Asymmetric Fluorination: Exploring novel chiral catalysts to achieve high enantioselectivity in the fluorination of the vitamin D A-ring and side-chain. mdpi.comnih.gov This would streamline synthesis and provide access to a wider range of stereoisomers for biological evaluation.

Late-Stage Fluorination: Developing methods for introducing fluorine at a late stage in the synthetic sequence. This would allow for the rapid diversification of complex vitamin D analogs without the need for de novo synthesis.

Enzymatic Fluorination: Investigating the potential of engineered enzymes to catalyze stereospecific fluorination reactions, offering a green and highly selective alternative to traditional chemical methods.

Recent progress in electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) has shown promise for the stereoselective fluorination of the vitamin D3 side-chain. mdpi.com Further refinement of these and other novel fluorination reagents will be critical.

Elucidation of Non-Canonical or Non-Genomic VDR Signaling Pathways for 2-Fluorovitamin D3

The biological effects of vitamin D are primarily mediated through the vitamin D receptor (VDR), a nuclear transcription factor that regulates gene expression. nih.govacs.org However, there is growing evidence for non-canonical or non-genomic VDR signaling pathways that are initiated at the cell membrane and elicit rapid cellular responses. mdpi.comfrontiersin.orgmdpi.com

Future investigations should focus on:

Membrane VDR Interaction: Determining if this compound interacts with a putative membrane-associated VDR and characterizing the downstream signaling cascades. nih.gov This includes investigating the activation of second messenger systems like protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs). mdpi.com

VDR-Independent Mechanisms: Exploring the possibility that this compound exerts some of its effects through VDR-independent mechanisms, potentially by interacting with other cellular proteins. frontiersin.org

Pathway Crosstalk: Investigating the interplay between the classical genomic and non-genomic signaling pathways in response to this compound. nih.gov Understanding this crosstalk is essential for a complete picture of its mechanism of action.

Unraveling these non-canonical pathways could explain some of the unique biological activities observed with fluorinated vitamin D analogs and open new avenues for therapeutic intervention.

Investigation of Synergistic and Antagonistic Interactions with Other Bioactive Compounds in Preclinical Settings

The therapeutic potential of this compound may be enhanced when used in combination with other bioactive compounds. Conversely, antagonistic interactions could limit its efficacy. Systematic preclinical evaluation of drug combinations is crucial to identify promising therapeutic strategies and avoid detrimental pairings. biorxiv.orgnih.gov

Future research should systematically explore the interactions between this compound and:

Chemotherapeutic Agents: In the context of cancer therapy, investigating whether this compound can synergize with existing chemotherapeutic drugs to enhance their anti-tumor activity or mitigate their side effects. biorxiv.orgnih.gov

Immunomodulatory Drugs: Given the role of vitamin D in immune regulation, exploring combinations with immunotherapies to potentiate anti-cancer immune responses. nih.gov

Other Vitamin D Analogs: Examining the potential for synergistic effects when this compound is co-administered with other vitamin D analogs that may have complementary mechanisms of action.

These studies will require robust in vitro and in vivo models to accurately assess synergy and antagonism, ultimately guiding the design of more effective combination therapies. nih.gov

Advanced In Vitro Systems for Studying Cellular and Tissue-Specific Responses (e.g., organoids)

Traditional 2D cell culture models often fail to recapitulate the complex microenvironment of human tissues. advancedsciencenews.com The advent of advanced in vitro systems, particularly organoids, offers a more physiologically relevant platform to study the effects of this compound. advancedsciencenews.comrndsystems.comstemcell.com

Future research should leverage:

Patient-Derived Organoids: Utilizing organoids generated from patient tissues to study individual differences in response to this compound, paving the way for personalized medicine. stemcell.com

Multi-lineage Organoids: Developing more complex organoid models that incorporate multiple cell types, such as immune cells and stromal cells, to better mimic the in vivo environment. advancedsciencenews.com

Organs-on-a-Chip: Integrating organoid technology with microfluidic devices to create "organs-on-a-chip" that can model systemic effects and drug metabolism. advancedsciencenews.com

These advanced models will provide invaluable insights into the cell and tissue-specific responses to this compound, accelerating its preclinical development.

Leveraging Artificial Intelligence and Machine Learning for De Novo Design of Novel this compound Analogues

The vast chemical space of possible vitamin D analogs presents a significant challenge for traditional drug discovery. Artificial intelligence (AI) and machine learning (ML) offer powerful tools to navigate this complexity and accelerate the design of novel this compound analogues with improved therapeutic properties. nih.govnih.govfrontiersin.org

Future research should focus on:

Generative Models: Employing deep learning models, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), to generate novel molecular structures with desired properties. mednexus.orgarxiv.org

Predictive Modeling: Developing accurate ML models to predict the biological activity, metabolic stability, and potential toxicity of newly designed analogs, thereby prioritizing the most promising candidates for synthesis and testing.

Retrosynthesis Prediction: Utilizing AI to devise efficient synthetic routes for the de novo designed compounds, addressing a key bottleneck in drug discovery. nih.gov

By integrating AI and ML into the drug discovery pipeline, researchers can more efficiently explore the chemical space around this compound, leading to the rapid identification of next-generation vitamin D-based therapeutics.

Q & A

Q. What are the validated analytical methods for detecting and quantifying 2-Fluorovitamin D3 in biological matrices?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying fluorinated vitamin D metabolites. Key steps include:

- Sample preparation: Use protein precipitation with methanol or acetonitrile to isolate this compound from serum/plasma .

- Derivatization: Employ Cookson-type reagents (e.g., 4-phenyl-1,2,4-triazoline-3,5-dione) to enhance ionization efficiency and specificity for fluorinated analogs .

- Calibration: Isotope-labeled internal standards (e.g., deuterated Vitamin D3) mitigate matrix effects and improve precision .

Note: Cross-reactivity with non-fluorinated metabolites must be ruled out using orthogonal assays (e.g., immunoassays with epitope-specific antibodies) .

Q. How can researchers validate the accuracy of this compound assays in heterogeneous sample populations?

Methodological Answer: Follow the FDA Bioanalytical Method Validation guidelines :

- Linearity: Test across physiological ranges (e.g., 5–150 nM for serum) with ≥6 calibration points.

- Precision/Accuracy: Perform intra- and inter-day replicates (CV <15%) using pooled human serum spiked with this compound .

- Matrix effects: Compare recovery rates in serum, plasma, and dried blood spots to identify interference .

Critical step: Use standardized reference materials (e.g., NIST SRM 972a) to harmonize inter-laboratory results .

Q. What experimental designs are recommended for assessing the bioequivalence of this compound to native Vitamin D3?

Methodological Answer:

- In vitro binding assays: Compare affinity to Vitamin D Receptor (VDR) using fluorescence polarization or surface plasmon resonance .

- Dose-response studies: Administer equimolar doses of this compound and D3 in animal models, measuring serum 25(OH)D levels at multiple timepoints .

- Control groups: Include cohorts receiving non-fluorinated D3 and vehicle-only to isolate fluorination effects .

Challenge: Fluorine’s electronegativity may alter metabolic half-life; use tracer studies (e.g., ³H-labeled compounds) to track clearance .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the biological activity of this compound across studies?

Methodological Answer: Contradictions often arise from:

- Heterogeneous cohorts: Stratify data by age, baseline Vitamin D status, and genetic polymorphisms (e.g., CYP2R1 variants affecting hydroxylation) .

- Assay variability: Standardize pre-analytical factors (e.g., sample storage temperature, freeze-thaw cycles) using protocols from the Vitamin D Standardization Program .

- Statistical adjustments: Apply multivariate regression to control for confounders (e.g., sunlight exposure, dietary intake) .

Pro tip: Meta-analyses of raw datasets (shared via repositories like Dryad) can identify consensus trends .

Q. What pharmacokinetic (PK) models are suitable for optimizing dosing regimens of this compound?

Methodological Answer: Use physiologically based pharmacokinetic (PBPK) modeling:

- Input parameters: Incorporate tissue-specific VDR expression, fluorinated metabolite solubility, and biliary excretion rates .

- Validation: Compare simulated 25(OH)D3 levels to clinical trial data from single- and repeat-dose studies .

- Scenario testing: Predict dose adjustments for populations with obesity or renal impairment, where volume of distribution and clearance differ .

Data requirement: Prioritize studies reporting time-course concentrations in both plasma and adipose tissue .

Q. How can synthetic protocols for this compound be optimized to achieve high stereochemical purity?

Methodological Answer:

- Fluorination step: Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to control configuration at the 2-fluorine position .

- Purification: Employ reverse-phase HPLC with polar organic modifiers (e.g., 2-propanol/hexane) to separate diastereomers .

- Quality control: Validate purity (>98%) via ¹⁹F-NMR and high-resolution MS, referencing pharmacopeial standards .

Challenge: Fluorine’s lability under acidic conditions requires inert reaction environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.